Vincristine Meth-d3-iodide

Mass spectrometry Isotope dilution Stable isotope labeling

Vincristine Meth-d3-iodide (6′-Methyl-d3-leurocristinium Iodide; N6′-methyl-d3-leurocristinium Iodide) is a stable isotope-labeled analogue of Vincristine Methiodide—a known impurity (Impurity I) of the vinca alkaloid antineoplastic agent vincristine. With a molecular formula of C₄₇H₅₆D₃IN₄O₁₀ and a molecular weight of 969.92 Da, this compound carries three deuterium atoms at the N6′-methyl position, producing a +3 Da mass shift relative to the unlabeled Vincristine Methiodide (C₄₇H₅₉IN₄O₁₀, 966.91 Da).

Molecular Formula C₄₇H₅₆D₃IN₄O₁₀
Molecular Weight 969.92
Cat. No. B1162235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVincristine Meth-d3-iodide
Synonyms6’-Methyl-d3-leurocristinium Iodide;  N6’-methyl-d3-leurocristinium Iodide;  1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium-d3 Deriv.;  2H-3,7-Meth-d3-anoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.;  Leurocristine Meth-d3-iodide;  6’-Me
Molecular FormulaC₄₇H₅₆D₃IN₄O₁₀
Molecular Weight969.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vincristine Meth-d3-iodide: Stable Isotope-Labeled Impurity Reference Standard for Vincristine Quality Control


Vincristine Meth-d3-iodide (6′-Methyl-d3-leurocristinium Iodide; N6′-methyl-d3-leurocristinium Iodide) is a stable isotope-labeled analogue of Vincristine Methiodide—a known impurity (Impurity I) of the vinca alkaloid antineoplastic agent vincristine [1]. With a molecular formula of C₄₇H₅₆D₃IN₄O₁₀ and a molecular weight of 969.92 Da, this compound carries three deuterium atoms at the N6′-methyl position, producing a +3 Da mass shift relative to the unlabeled Vincristine Methiodide (C₄₇H₅₉IN₄O₁₀, 966.91 Da) . It is supplied as a powder with ≥98% chemical purity and is intended exclusively for research use as an internal standard or reference material in mass spectrometry-based analytical workflows, not for diagnostic or therapeutic applications .

Why Vincristine Meth-d3-iodide Cannot Be Replaced by Generic Deuterated Vincristine Standards in Impurity Profiling


Procurement decisions involving deuterated vincristine analogues must account for a critical structural distinction: Vincristine Meth-d3-iodide is the labeled form of a quaternary N6′-methyl iodide impurity, not the labeled form of the vincristine free base or its sulfate salt. Unlike Vincristine-d3 (CAS 1246817-09-3, free base, MW ~823 Da) or Vincristine-d3 Sulfate (MW 926.05 Da), which are designed as internal standards for quantifying the vincristine drug substance itself , Vincristine Meth-d3-iodide carries both a permanent positive charge on the quaternary nitrogen and an iodide counterion, resulting in fundamentally different chromatographic retention, ionization behavior, and solubility characteristics [1]. Substituting a Vincristine-d3 free base standard into an impurity profiling method targeting Vincristine Methiodide would produce mismatched extraction recovery, divergent matrix effects, and inaccurate quantification—violating the core principle of isotope dilution mass spectrometry that the internal standard must be chemically identical to the analyte except for isotopic substitution [2].

Quantitative Differentiation Evidence: Vincristine Meth-d3-iodide vs. Closest Analogs and In-Class Alternatives


Mass Shift for MS Discrimination: +3.01 Da vs. Unlabeled Vincristine Methiodide

Vincristine Meth-d3-iodide incorporates three deuterium atoms at the N6′-methyl position, replacing the three hydrogen atoms present in the unlabeled Vincristine Methiodide. This isotopic substitution produces a monoisotopic mass increase of +3.01 Da (969.92 Da vs. 966.91 Da), generating a baseline-resolved mass shift in both full-scan and selected reaction monitoring (SRM) modes on triple quadrupole instruments . In contrast, Vincristine-d3 free base (MW ~823 Da) differs from Vincristine Methiodide by >140 Da and from Vincristine Meth-d3-iodide by ~147 Da, making it completely unsuitable as an internal standard for methiodide impurity quantification due to non-co-elution and differential ionization efficiency .

Mass spectrometry Isotope dilution Stable isotope labeling Impurity quantification

Target Analyte Identity: Impurity-Specific Labeling vs. Drug Substance Labeling

Vincristine Meth-d3-iodide is explicitly designated as the labeled analogue of Vincristine Methiodide (TRC V314245), which is itself classified as an impurity of Vincristine (TRC V314250) . This contrasts with Vincristine-d3 (Cayman Item No. 34512) and Vincristine-d3 Sulfate (Santa Cruz sc-220377), which are labeled analogues of the vincristine drug substance and are validated for quantification of vincristine in biological matrices, not for impurity profiling . The pharmacopeial relevance is critical: Vincristine Methiodide (CAS 4724-00-9) is listed as Vincristine Impurity I, and its control is required under ICH Q3A guidelines for drug substance impurity thresholds at levels ≥0.10% for a maximum daily dose of ≤2 g [1].

Pharmaceutical impurity profiling Reference standard Regulatory compliance Method validation

Quantitative Method Sensitivity: Deuterated Vincristine IS Enables Sub-ng/mL LLOQ in Validated LC-MS/MS

Validated LC-MS/MS methods employing deuterated vincristine internal standards have demonstrated that stable isotope-labeled analogues enable lower limits of quantification (LLOQ) critical for trace-level analysis. van der Heijden et al. (2022) achieved an LLOQ of 0.1 ng/mL for vincristine in human plasma using deuterated internal standards with intra- and inter-assay bias within ±12.4% and precision ≤10.6% [1]. Zhang et al. (2023) reported an LLOQ of 0.5 ng/mL for vincristine in 50 µL pediatric plasma using vincristine-d3 as internal standard, with precision of 14.6% and accuracy of 97.4% at the LLOQ [2]. These performance benchmarks are directly transferable to Vincristine Meth-d3-iodide when used as the matched internal standard for Vincristine Methiodide quantification, as the deuterated impurity standard provides equivalent ionization efficiency and co-elution with its unlabeled counterpart [3].

LLOQ LC-MS/MS validation Bioanalysis Pharmacokinetics Therapeutic drug monitoring

Chemical Purity Specification: 98% vs. 95% for Deuterated Vincristine Salt Forms

Vincristine Meth-d3-iodide is supplied at 98% chemical purity as determined by HPLC, with batch-specific Certificate of Analysis (CoA) documentation available [1]. By comparison, Vincristine-d3 Sulfate (Santa Cruz sc-220377) is offered at 95% purity , while Vincristine-d3 free base (Cayman 34512) is specified at ≥99% for deuterated forms (d1–d3) but represents a fundamentally different chemical entity (free base vs. methiodide salt) . The 98% purity specification for Vincristine Meth-d3-iodide meets the ≥98% isotopic enrichment benchmark recommended for deuterated internal standards in quantitative LC-MS workflows, where impurities in the internal standard can contribute to background signal at the analyte's m/z channel and compromise LLOQ [2].

Chemical purity Certificate of Analysis Quality assurance Reference standard procurement

Deuterium Incorporation Site: N6′-Methyl Labeling Ensures Metabolic and Chemical Stability of the Isotopic Label

The deuterium label in Vincristine Meth-d3-iodide is positioned on the N6′-methyl group (quaternary ammonium methyl), a chemically inert site that is resistant to pH-dependent proton-deuterium exchange and metabolic demethylation . This contrasts with Vincristine-d3 free base and Vincristine-d3 Sulfate, where deuterium is incorporated at the C22-oxo methyl ester position (confirmed by SMILES notation showing CD₃ at the methoxycarbonyl moiety) . While both labeling strategies provide +3 Da mass shifts, the N6′-methyl labeling on the quaternary nitrogen of the methiodide is structurally irreversible under analytical conditions (pH 2–9, aqueous/organic mobile phases), eliminating the risk of deuterium back-exchange that can occur with labile ester-adjacent labels under basic mobile phase conditions .

Deuterium labeling strategy Isotopic stability Metabolic tracing Internal standard design

Procurement Accessibility: Validated Supplier Network and Lot-Specific Characterization

Vincristine Meth-d3-iodide is available through multiple established reference standard suppliers including Toronto Research Chemicals (TRC V314247, distributed through regional partners), Santa Cruz Biotechnology (sc-475874, 1 mg at $380.00), and Coompo Research Chemicals (C262252, 1 mg at $150.00) [1]. Each supplier provides lot-specific Certificate of Analysis documentation including HPLC purity, NMR structural confirmation, and mass spectral data . In contrast, Vincristine-d3 Sulfate (sc-220377, $666.00/1 mg) is priced approximately 75% higher than Vincristine Meth-d3-iodide from the same vendor, while Vincristine-d3 free base from Cayman Chemical is competitively priced but targets a different analyte . The multi-supplier landscape reduces single-source procurement risk and enables competitive pricing for routine impurity testing programs.

Reference standard procurement Certificate of Analysis Supply chain GMP ancillary use

Validated Application Scenarios for Vincristine Meth-d3-iodide in Pharmaceutical Analysis and Quality Control


GMP-Compliant Quantification of Vincristine Methiodide (Impurity I) in Vincristine Sulfate Drug Substance

Vincristine Meth-d3-iodide serves as the isotope dilution internal standard for LC-MS/MS quantification of Vincristine Methiodide (Impurity I, CAS 4724-00-9) in vincristine sulfate API per ICH Q3A requirements. The matched chemical identity (quaternary methiodide salt) ensures co-elution and equivalent ionization efficiency, enabling accurate quantification at the 0.10% reporting threshold. The validated LLOQ of 0.1–0.5 ng/mL demonstrated for deuterated vincristine IS methods [1] translates to impurity detection at ≤0.05% in a typical 1 mg/mL sample preparation, satisfying both identification and reporting thresholds without pre-concentration. Lot-specific CoA documentation supports auditor traceability requirements .

Stability-Indicating Method Development for Vincristine Formulations: Forced Degradation Studies

During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress per ICH Q1A), Vincristine Methiodide may form as a degradation product via N-methylation pathways. Vincristine Meth-d3-iodide enables specific and sensitive quantification of this degradant in the presence of multiple co-eluting species by exploiting the unique +3 Da mass shift for selective reaction monitoring (SRM). The irreversible N-CD₃ label remains intact under forced degradation conditions (pH 1–13, up to 80°C), ensuring internal standard integrity throughout the study . This application is not accessible with Vincristine-d3 free base, which targets only the parent drug substance.

Cross-Validation of HPLC-UV Pharmacopeial Methods with Orthogonal LC-MS/MS for Impurity Profiling

Pharmacopeial monographs (USP, EP) for vincristine sulfate typically specify HPLC-UV methods for impurity testing with absorbance detection at 220–297 nm. Vincristine Meth-d3-iodide enables orthogonal LC-MS/MS method development that can resolve co-eluting impurities not separable by HPLC-UV. Published methods using deuterated vincristine internal standards on Kinetex C18 columns (2.1 × 50 mm, 1.7 μm) with 4-minute gradient elution [2] provide a validated starting point for method transfer. The orthogonal MS detection combined with isotope dilution quantification provides higher specificity than UV-based methods for impurity identification during ANDA filing or method lifecycle management.

Metabolic Fate Studies of Vincristine N-Methylation Pathways Using Stable Isotope Tracers

In in vitro metabolism studies using human liver microsomes or hepatocyte cultures, Vincristine Meth-d3-iodide can serve as both an internal standard and a mechanistic probe. The deuterium label at the N6′-methyl position allows differentiation between enzymatically methylated vincristine (forming unlabeled methiodide) and the exogenously added deuterated standard. This dual-use capability supports investigations into whether Vincristine Methiodide formation is enzyme-mediated or artifact-derived during sample workup, a question relevant to understanding the clinical impurity profile of vincristine drug products [1]. Studies using deuterated vincristine internal standards have successfully quantified metabolite formation rates in human liver microsomal systems at substrate concentrations relevant to clinical pharmacokinetics.

Quote Request

Request a Quote for Vincristine Meth-d3-iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.